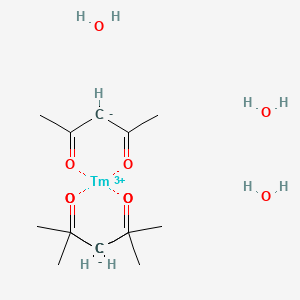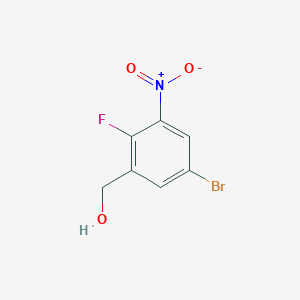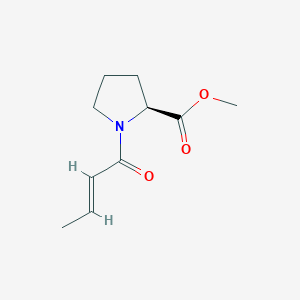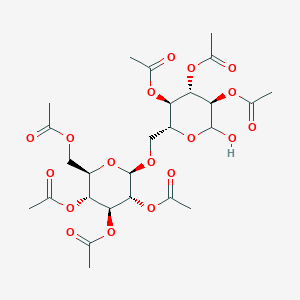
6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol is a heterocyclic compound featuring a pyrimidine ring substituted with a tert-butyl group at the 6-position, a cyclopropyl group at the 2-position, and a thiol group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
tert-Butyl Group Introduction: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane and a transition metal catalyst.
Thiol Group Introduction: The thiol group can be introduced by nucleophilic substitution using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in 6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Disulfides: Formed by oxidation of the thiol group.
Sulfides: Formed by reduction of the thiol group.
Thioethers: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The compound may also interact with nucleic acids and other biomolecules, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A compound with antioxidant properties used in various industrial applications.
Uniqueness
6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol is unique due to the presence of both a thiol group and a cyclopropyl group on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H16N2S |
|---|---|
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
6-tert-butyl-2-cyclopropyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C11H16N2S/c1-11(2,3)8-6-9(14)13-10(12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
UEEWRCQONFSHCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=S)N=C(N1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)


![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)






![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)

